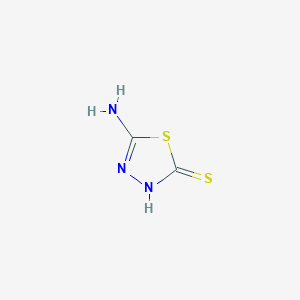

5-Amino-1,3,4-thiadiazole-2-thiol

Vue d'ensemble

Description

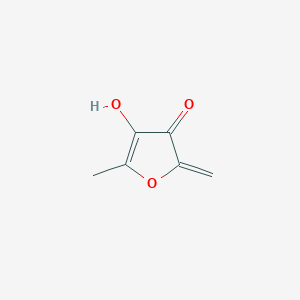

Le 5-amino-1,3,4-thiadiazole-2-thiol est un composé hétérocyclique de formule moléculaire C2H3N3S2. Il se caractérise par la présence d'un cycle thiadiazole, qui contient à la fois des atomes de soufre et d'azote. Ce composé est connu pour ses diverses applications dans divers domaines, notamment la médecine, l'agriculture et la science des matériaux .

Applications De Recherche Scientifique

5-Amino-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It has been studied for its potential antimicrobial and anticancer properties.

Medicine: It is used in the development of pharmaceuticals, particularly as a precursor for diuretic drugs.

Industry: It is employed as a corrosion inhibitor and in the formulation of pesticides

Mécanisme D'action

Target of Action

5-Amino-1,3,4-thiadiazole-2-thiol (ATT) is a heterocyclic ring compound that has been found to exhibit promising anti-convulsant activity . It has been shown to inhibit the human Carbonic Anhydrase-II enzyme (hCA-II) . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The mode of action of ATT is primarily through its interaction with its target, the hCA-II enzyme . ATT binds to the enzyme, inhibiting its activity and thereby disrupting the pH balance within the body. This disruption can lead to a decrease in the excitability of neurons, which may explain the compound’s anti-convulsant activity .

Biochemical Pathways

The inhibition of hCA-II by ATT affects the carbon dioxide hydration and bicarbonate dehydration reactions, which are part of the larger carbonic anhydrase pathway . This pathway is crucial for maintaining pH homeostasis in the body. Disruption of this pathway by ATT can lead to changes in neuronal excitability, potentially reducing the occurrence of seizures .

Result of Action

The primary result of ATT’s action is the inhibition of hCA-II, leading to disruption of pH homeostasis . This disruption can decrease neuronal excitability, which may help to prevent seizures . ATT has been shown to exhibit promising anti-convulsant activity, suggesting that it could be a potential therapeutic agent for conditions such as epilepsy .

Action Environment

The action of ATT can be influenced by various environmental factors. For example, the compound’s ability to chelate copper ions suggests that it may be used as a copper corrosion inhibitor . Additionally, the compound’s activity may be affected by the pH of its environment, given its role in disrupting pH homeostasis

Analyse Biochimique

Biochemical Properties

5-Amino-1,3,4-thiadiazole-2-thiol has been found to exhibit promising anti-convulsant activity, which is explained through chemo-biological interactions at the receptor site producing the inhibition of human Carbonic Anhydrase-II enzyme (hCA-II) at the molecular level .

Cellular Effects

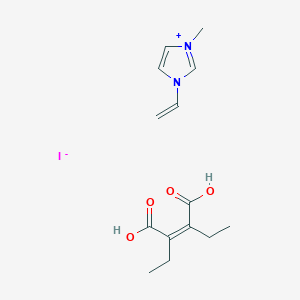

This compound has been evaluated for its cytotoxic effects on multiple human cancer cell lines . It has shown potent anti-cancer activities against MCF-7, A549, and HepG-2 cell lines . Furthermore, it has been found to have a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties .

Molecular Mechanism

Molecular modeling studies have spotlighted the anchoring role of this compound in bonding and hydrophobic interaction with the key amino acid residues . This interaction is believed to be responsible for its anti-cancer and anti-convulsant activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Some derivatives of this compound have demonstrated a high level of diuretic action with satisfactory kaliuretic, saluretic, and natriuretic properties .

Subcellular Localization

Given its ability to chelate copper ions, it may be localized in areas of the cell where copper ions are present .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-amino-1,3,4-thiadiazole-2-thiol implique généralement la réaction de la thiosemicarbazide avec le disulfure de carbone en présence d'une base. La réaction se déroule par la formation d'un intermédiaire dithiocarbazate, qui se cyclise pour former le cycle thiadiazole. Les conditions de réaction comprennent souvent le chauffage du mélange à des températures de reflux et le maintien d'une atmosphère inerte pour empêcher l'oxydation .

Méthodes de production industrielle

Dans les environnements industriels, la production de this compound peut être mise à l'échelle en utilisant des réacteurs à flux continu. Cela permet un meilleur contrôle des paramètres de réaction et des rendements améliorés. L'utilisation de catalyseurs et de conditions de réaction optimisées peut encore améliorer l'efficacité du processus de synthèse .

Analyse Des Réactions Chimiques

Types de réactions

Le 5-amino-1,3,4-thiadiazole-2-thiol subit diverses réactions chimiques, notamment :

Oxydation : Le groupe thiol peut être oxydé pour former des disulfures ou des acides sulfoniques.

Réduction : Le groupe nitro peut être réduit pour former des amines.

Substitution : Les groupes amino et thiol peuvent participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés.

Principaux produits formés

Oxydation : Disulfures et acides sulfoniques.

Réduction : Amines.

Substitution : Dérivés alkylés et acylés.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Il a été étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.

Médecine : Il est utilisé dans le développement de produits pharmaceutiques, en particulier comme précurseur pour les médicaments diurétiques.

Industrie : Il est utilisé comme inhibiteur de corrosion et dans la formulation de pesticides

5. Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec diverses cibles moléculaires. Dans les systèmes biologiques, il peut chélater les ions métalliques, ce qui est crucial pour son rôle d'inhibiteur de corrosion et dans l'activité antimicrobienne. Le composé peut également interagir avec les enzymes et les protéines, affectant leur fonction et conduisant à des effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Amino-1,3,4-thiadiazole : Structure similaire, mais sans groupe thiol.

5-Mercapto-1,3,4-thiadiazole : Structure similaire, mais sans groupe amino.

1,3,4-Thiadiazole-2-thiol : Absence du groupe amino en position 5.

Unicité

Le 5-amino-1,3,4-thiadiazole-2-thiol est unique en raison de la présence à la fois de groupes amino et thiol, qui confèrent une réactivité chimique et une activité biologique distinctes. Cette double fonctionnalité lui permet de participer à un éventail plus large de réactions chimiques et améliore son potentiel en tant que bloc de construction polyvalent en chimie synthétique .

Propriétés

IUPAC Name |

5-amino-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGIVSREGUOIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=S)S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051486 | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2349-67-9 | |

| Record name | 2-Amino-5-mercapto-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2349-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002349679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2349-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2349-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole-2(3H)-thione, 5-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Amino-1,3,4-thiadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1HEG7V21S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5-Amino-1,3,4-thiadiazole-2-thiol is C2H3N3S2 and its molecular weight is 133.18 g/mol.

ANone: this compound can be characterized using a variety of spectroscopic techniques, including:

- Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule, such as the characteristic peaks for amine and thiol groups. [, , , , , , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H-NMR and 13C-NMR provide detailed information about the structure and bonding environment of the molecule. [, , , , , , , , , ]

- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing further confirmation of its structure. [, , , , ]

A: Studies have shown this compound can be used to modify silica gel for applications in aqueous and ethanolic solutions. [, , ] Thermal analysis techniques like TGA and DTA have been used to assess the thermal stability of the compound and its derivatives. [, , ]

ANone: this compound has been used as a precursor in the synthesis of various materials:

- Silica Gel Modification: The compound can be immobilized on silica gel, creating a material suitable for the sorption and pre-concentration of metal ions from aqueous solutions. [, , , ]

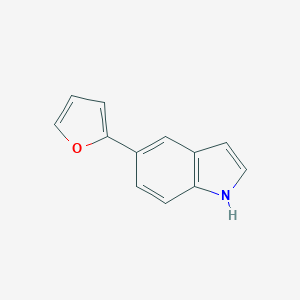

- Graphene Oxide Functionalization: this compound is utilized to functionalize graphene oxide, enhancing its properties for potential applications in areas like sensing and catalysis. [, ]

- Synthesis of Hybrid Materials: Reacting this compound with tetraethoxysilane (TEOS) in a sol-gel process can create novel silica hybrid materials. These materials can have interesting optical, magnetic, and porous properties. [, ]

ANone: While this compound itself is not extensively studied for its direct catalytic properties, derivatives incorporating it have been explored:

- Electrocatalysis: Nitrogen and sulfur co-doped graphene aerogels synthesized using this compound as a precursor exhibited promising electrocatalytic activity for the oxygen reduction reaction (ORR). [] This suggests potential applications in fuel cell technology.

ANone: Yes, computational chemistry tools have been employed in the following ways:

- Molecular Docking: This technique was used to investigate the potential binding modes and interactions of this compound derivatives with target proteins, such as Aurora-B and MST3, for assessing potential anticancer activity. []

- Density Functional Theory (DFT): DFT calculations have been used to understand the mechanism of formation for specific derivatives, like the imine formation between benzimidazole chalcones and this compound. []

ANone: Research indicates that introducing specific substituents to the this compound core structure can significantly influence its biological activity:

- Antimicrobial Activity: Studies on Schiff base derivatives of this compound showed that the presence of electron-withdrawing groups, like fluorine and nitro groups, enhanced activity against certain bacterial and fungal strains. []

- Cytotoxicity: In a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-fluorophenylacetamide derivatives, those containing chlorine atoms at specific positions on the benzyl ring demonstrated increased cytotoxicity against the MCF-7 breast cancer cell line. []

- Antioxidant Activity: The presence of electron-releasing groups and hydrogen bond interactions within the active site of target proteins were suggested to play a role in enhancing antioxidant activity for a hesperidin derivative synthesized using this compound. []

ANone: Yes, the compound and its derivatives have shown promise in analytical chemistry:

- Metal Ion Detection: Modified silica gel incorporating this compound has been successfully used for the preconcentration and determination of trace levels of metal ions in water and fuel ethanol samples. [, ]

- Electrochemical Sensing: Electropolymerized films of this compound on electrode surfaces have shown potential for the selective and sensitive electrochemical determination of compounds like paracetamol and anthracene-9-carbonxylic acid. [, ]

- Fluorescent Probe for Hg2+: A fluorescent probe based on a 1,3,4-thiadiazol derivative functionalized-Fe3O4@SiO2 nanocomposite has been developed for the sensitive detection of Hg2+ ions in water samples. []

ANone: Several synthetic strategies have been employed to prepare a diverse range of derivatives:

- Schiff Base Formation: Condensation reactions between this compound and various aldehydes or ketones have been widely used to synthesize Schiff base derivatives with varying substituents. [, , , , , ]

- Alkylation Reactions: Reacting 5-Amino-1,4-thiadiazole-2-thiol with alkyl halides allows for the introduction of alkyl groups at the thiol (-SH) position, leading to a range of S-alkylated derivatives. [, , , ]

- Acylation Reactions: Treating this compound with acyl chlorides or carboxylic acids in the presence of coupling agents can generate amide derivatives, expanding the structural diversity and potential applications. [, ]

A: Yes, this compound can act as a ligand and form complexes with various transition metal ions. [, , , ]

ANone: A wide range of biological activities have been reported for derivatives of this compound:

- Antimicrobial Activity: Numerous studies have explored the antibacterial and antifungal activities of this compound derivatives. [, , , , , ]

- Anticancer Activity: Some derivatives have demonstrated cytotoxicity against various cancer cell lines, prompting further research into their potential as anticancer agents. [, , , , , , ]

- Diuretic Activity: Studies have investigated the diuretic properties of novel this compound derivatives. []

- Antioxidant Activity: Certain derivatives have exhibited promising antioxidant capabilities, suggesting potential applications in preventing or mitigating oxidative stress. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)